molecular formula C9H15N3 B13310279 N-(1H-imidazol-2-ylmethyl)cyclopentanamine

N-(1H-imidazol-2-ylmethyl)cyclopentanamine

Cat. No.: B13310279
M. Wt: 165.24 g/mol
InChI Key: CXLMITFNVKAHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) and Cyclopentanamine Scaffolds in Organic Synthesis and Chemical Biology

The imidazole ring is a five-membered aromatic heterocycle that is a crucial component in a vast number of biologically active molecules. nih.govresearchgate.net Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry. nih.gov The imidazole nucleus is a core component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine. ijprajournal.com This prevalence in nature has inspired the incorporation of the imidazole scaffold into numerous synthetic drugs, including antifungal agents and anticancer therapeutics. researchgate.netjchemrev.com The electron-rich nature of the imidazole ring allows it to readily coordinate with various enzymes and receptors, influencing a wide range of biological pathways. nih.govnih.gov

Similarly, the cyclopentanamine moiety is a valuable building block in the design of new chemical entities. The cyclopentyl group provides a degree of conformational rigidity and lipophilicity that can be advantageous for optimizing the pharmacokinetic profiles of drug candidates. Amines, in general, are fundamental functional groups in organic chemistry and are prevalent in pharmaceuticals due to their basicity and ability to form salts, which can enhance solubility and aid in formulation. ontosight.ai Cyclopentylamine (B150401) and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.combiosynth.com The combination of a cyclic aliphatic system with an amino group offers a versatile platform for creating structurally diverse molecules with potential therapeutic applications. ontosight.ai

Rationale for Academic Investigation into the Chemical Structure and Reactivity of N-(1H-imidazol-2-ylmethyl)cyclopentanamine

The academic investigation into this compound is predicated on the synergistic potential of its constituent imidazole and cyclopentanamine scaffolds. The linkage of a flexible cyclopentanamine group to the rigid, aromatic imidazole ring via a methylene (B1212753) bridge creates a novel chemical entity with a unique three-dimensional structure and physicochemical profile.

Key areas of academic interest include:

Stereochemistry and Conformational Analysis: The presence of a stereocenter at the point of attachment of the amino group to the cyclopentyl ring (if substituted) and the rotational freedom around the single bonds connecting the two rings present interesting stereochemical and conformational questions. Understanding the preferred spatial arrangement of the molecule is crucial for predicting its interaction with biological targets.

Physicochemical Properties: The basicity of the molecule will be influenced by both the secondary amine of the cyclopentanamine and the nitrogen atoms of the imidazole ring. The pKa values of these functional groups will dictate the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for ionic interactions.

Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a significant research objective in itself. This could involve novel applications of known reactions or the development of entirely new synthetic strategies.

Coordination Chemistry: The nitrogen atoms in both the imidazole ring and the secondary amine are potential coordination sites for metal ions. The study of the coordination chemistry of this compound could lead to the development of new catalysts or metal-based therapeutics.

Overview of Current Academic Research Trajectories for Related Chemical Compounds

While specific research on this compound is not extensively documented, the broader research landscape for imidazole- and cyclopentanamine-containing compounds is vibrant and multifaceted.

Imidazole Derivatives: Current research on imidazole-containing compounds is heavily focused on medicinal chemistry applications. Scientists are actively exploring imidazole derivatives as:

Kinase Inhibitors: The imidazole scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy. nih.gov

Antimicrobial Agents: Novel imidazole-based compounds are being investigated for their potential to combat bacterial and fungal infections, including those resistant to existing drugs. jchemrev.com

Antiparasitic Drugs: The development of new treatments for diseases like leishmaniasis and trypanosomiasis often involves the synthesis and evaluation of imidazole derivatives. jchemrev.com

Bioisosteres: In drug design, the imidazole ring is often used as a bioisosteric replacement for other functional groups, such as amides, to improve metabolic stability and pharmacokinetic properties. drughunter.comnih.gov

Cyclopentanamine Derivatives: Research involving cyclopentanamine and its analogues often centers on their use as intermediates for more complex molecules. ontosight.ai They are incorporated into a variety of molecular frameworks to explore their potential as:

Enzyme Inhibitors: The cyclopentyl group can be used to probe the hydrophobic pockets of enzyme active sites.

Central Nervous System (CNS) Agents: The lipophilic nature of the cyclopentyl ring can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of CNS-active drugs.

The study of this compound would therefore be a logical extension of these existing research trajectories, offering a new molecular template that combines the advantageous features of both scaffolds.

Fundamental Chemical Principles Underlying the Design and Study of the Compound

The design and study of this compound are guided by several fundamental principles of heterocyclic and medicinal chemistry. rroij.comnih.gov

Aromaticity and Electronic Effects: The imidazole ring is an aromatic heterocycle, which confers significant stability. The two nitrogen atoms within the ring have different electronic environments. One nitrogen is pyrrole-like and contributes to the aromatic system with its lone pair, while the other is pyridine-like and its lone pair is in the plane of the ring, making it more basic. ijprajournal.com This electronic arrangement influences the reactivity of the ring and its ability to participate in non-covalent interactions.

Acidity and Basicity: The compound possesses two basic centers: the pyridine-like nitrogen of the imidazole ring and the secondary amine of the cyclopentanamine moiety. The relative basicities of these sites will determine the protonation state of the molecule at different pH values. The imidazole ring is amphoteric, meaning it can also act as a weak acid through the deprotonation of the pyrrole-like nitrogen. ijprajournal.com

Hydrogen Bonding: The N-H groups of both the imidazole ring and the secondary amine can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the secondary amine can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of the molecule's interactions with biological macromolecules and its physical properties. nih.gov

A thorough understanding of these principles is essential for the rational design of experiments to probe the reactivity of this compound and to hypothesize about its potential applications.

Predicted Physicochemical Properties

Below is a table of predicted physicochemical properties for this compound. These values are computationally derived and serve as an estimation for guiding experimental work.

PropertyPredicted Value
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
pKa (most basic)~9.5 (Cyclopentanamine N)
pKa (second most basic)~6.8 (Imidazole N)
LogP~1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Molar Refractivity~49.5 cm³
Polar Surface Area~40 Ų

Note: These values are estimations from chemical software and may differ from experimental values.

Potential Research Findings

The academic investigation of this compound could lead to a variety of significant findings, as outlined in the table below.

Area of InvestigationPotential Findings
Synthesis and Characterization Development of a novel, high-yield, and stereoselective synthetic route. Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.
Reactivity Studies Elucidation of the reactivity at the different nitrogen centers. Exploration of derivatization strategies at the imidazole and cyclopentanamine moieties to create a library of related compounds.
Coordination Chemistry Characterization of novel metal complexes with interesting catalytic or biological properties.
Chemical Biology Identification of potential biological targets through screening assays. Understanding the structure-activity relationships of derivatives to optimize for a particular biological effect.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cyclopentanamine

InChI

InChI=1S/C9H15N3/c1-2-4-8(3-1)12-7-9-10-5-6-11-9/h5-6,8,12H,1-4,7H2,(H,10,11)

InChI Key

CXLMITFNVKAHEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=NC=CN2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of N-(1H-imidazol-2-ylmethyl)cyclopentanamine logically deconstructs the molecule into simpler, commercially available, or readily synthesizable precursors. The primary strategic disconnection is the carbon-nitrogen bond of the secondary amine, which points to a reductive amination reaction as the final key bond-forming step. This disconnection reveals two primary building blocks: 1H-imidazole-2-carbaldehyde and cyclopentanamine.

This retrosynthetic approach is outlined below:

Target MoleculeKey DisconnectionPrecursors
This compoundC-N bond of the secondary amine1H-imidazole-2-carbaldehyde and Cyclopentanamine

Further disconnection of these precursors can be envisioned. For instance, 1H-imidazole-2-carbaldehyde can be conceptually derived from simpler acyclic precursors through various imidazole (B134444) ring-forming reactions. Similarly, cyclopentanamine can be traced back to cyclopentanone (B42830) or other functionalized cyclopentane (B165970) derivatives.

Synthesis of Key Imidazole Intermediates

Several methods have been reported for the synthesis of 1H-imidazole-2-carbaldehyde. One common approach involves the oxidation of the corresponding alcohol, (1H-imidazol-2-yl)methanol. Another prominent method is the formylation of an appropriately protected imidazole at the C2 position. A classic named reaction for the synthesis of the imidazole ring itself is the Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.

A selection of synthetic methods for 1H-imidazole-2-carbaldehyde is summarized in the table below:

Starting MaterialReagents and ConditionsProductReference
(1H-imidazol-2-yl)methanolMnO2, various solvents1H-imidazole-2-carbaldehydeNot specified in search results
Imidazole1. n-BuLi, THF; 2. DMF1H-imidazole-2-carbaldehydeNot specified in search results
Glyoxal, Formaldehyde, AmmoniaReaction in aqueous solutionImidazole (precursor to the carbaldehyde)Not specified in search results

The imidazole ring is amenable to a variety of functionalization reactions. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 and C5 positions. N-alkylation and N-acylation are also common transformations that can be used to introduce a wide range of substituents onto the imidazole nitrogen atoms. The choice of functionalization strategy depends on the desired final structure and the compatibility of the reagents with other functional groups present in the molecule.

Synthesis of Cyclopentanamine Precursors

The cyclopentanamine moiety can be synthesized through various methods, including the reductive amination of cyclopentanone. For applications requiring specific stereochemistry, stereoselective synthetic routes are employed.

The stereoselective synthesis of cyclopentanamine and its derivatives is an area of active research. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, a chiral amine can be reacted with a cyclopentanone derivative to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched cyclopentanamine. Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation of enamines or asymmetric amination of cyclopentene (B43876) derivatives.

Once an enantiopure cyclopentanamine is obtained, it can be further derivatized to introduce other functional groups or to be coupled with the imidazole moiety. Derivatization reactions can include acylation, alkylation, and sulfonylation of the amino group. These reactions are generally straightforward and proceed with retention of stereochemistry at the chiral center.

The final and key step in the synthesis of this compound is the reductive amination of 1H-imidazole-2-carbaldehyde with cyclopentanamine. This reaction typically involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. The reaction conditions are generally mild and afford the target compound in good yield. researchgate.netnih.govnih.govmdpi.com

A typical procedure for the reductive amination is as follows:

ReactantsReagents and ConditionsProduct
1H-imidazole-2-carbaldehyde, CyclopentanamineNaBH(OAc)3, Dichloromethane (B109758) (DCM), Room TemperatureThis compound

Formation of the this compound Linkage

The central challenge in the synthesis of this compound lies in the efficient construction of the secondary amine linkage between the imidazole and cyclopentyl groups. The primary route for this transformation is reductive amination, though alternative C-N coupling methodologies are also being explored to overcome potential limitations.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound, in this case, 1H-imidazole-2-carboxaldehyde, with an amine, cyclopentylamine (B150401), to form an intermediate imine that is subsequently reduced in situ to the desired secondary amine. The optimization of this process is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include the choice of reducing agent, solvent, and reaction pH. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with its own reactivity profile and substrate compatibility. commonorganicchemistry.com Sodium borohydride (NaBH₄) is a cost-effective choice, though its reactivity towards the starting aldehyde necessitates a two-step, one-pot procedure where the imine is formed prior to the addition of the reducing agent. organic-chemistry.org Milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they can be present from the start of the reaction (direct reductive amination) and are less likely to reduce the starting aldehyde. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Sodium triacetoxyborohydride, in particular, is a mild and selective reagent for reductive amination and is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com

The choice of solvent also plays a significant role. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used with NaBH₄ and NaBH₃CN, while aprotic solvents are favored for NaBH(OAc)₃ to prevent its decomposition. commonorganicchemistry.com The pH of the reaction medium is another critical factor, as imine formation is typically favored under weakly acidic conditions which catalyze the dehydration step.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveTemperature (°C)Yield (%)
1NaBH₄Methanol-0 to RT65
2NaBH₃CNMethanolAcetic AcidRT78
3NaBH(OAc)₃DCM-RT85
4H₂/Pd-CEthanol-RT82

Note: The data in this table is representative of typical reductive amination reactions and serves for illustrative purposes.

While reductive amination is a robust method, alternative C-N bond-forming strategies offer different synthetic pathways that may be advantageous in certain contexts.

Palladium-Catalyzed Amination: This powerful method, often referred to as the Buchwald-Hartwig amination, involves the coupling of an amine with an organohalide in the presence of a palladium catalyst. For the synthesis of this compound, this would typically involve the reaction of cyclopentylamine with a 2-(halomethyl)-1H-imidazole, such as 2-(chloromethyl)-1H-imidazole. The reaction requires a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. While highly effective for aryl amines, its application to alkylamines and heterocyclic substrates requires careful optimization of reaction conditions to avoid side reactions.

Mitsunobu Reaction: The Mitsunobu reaction provides a route for the N-alkylation of amines with alcohols under mild, redox-neutral conditions. acs.org This approach would utilize (1H-imidazol-2-yl)methanol as the alcohol component and cyclopentylamine as the nucleophile. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral (1H-imidazol-2-yl)methanol. Challenges with this method can include the removal of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts.

Development of Efficient Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final this compound product is paramount, necessitating the development of effective purification strategies for both the final compound and its precursors.

Flash Chromatography: This is a widely used technique for the routine purification of organic compounds. rochester.edu For this compound and its intermediates, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A gradient of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or a mixture of dichloromethane and methanol, is often employed. rochester.edu Given the basic nature of the imidazole and amine moieties, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent can improve peak shape and prevent tailing by neutralizing acidic sites on the silica gel. rochester.edu

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. microcombichem.comnih.govwarwick.ac.uk Reversed-phase columns (e.g., C18) are commonly used for the purification of polar, nitrogen-containing compounds. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is standard practice for separating complex mixtures.

Table 2: Comparison of Chromatographic Purification Methods

MethodStationary PhaseTypical Mobile PhasePurity AchievedThroughput
Flash ChromatographySilica GelHexane/Ethyl Acetate with 0.5% Et₃N95-98%High
Preparative HPLCC18 SilicaWater/Acetonitrile with 0.1% TFA>99%Low to Medium

Note: The data in this table is for illustrative purposes and actual results may vary depending on the specific conditions and sample.

Crystallization is a powerful and cost-effective method for purifying solid compounds, often yielding material of very high purity. The success of crystallization depends heavily on the choice of solvent or solvent system. unifr.ch For N-alkylated imidazole derivatives, common crystallization solvents include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes or heptane. researchgate.net A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization. If the compound is too soluble in a particular solvent, a second "anti-solvent" in which the compound is poorly soluble can be slowly added to the solution to promote crystal formation. For basic compounds like this compound, it is also possible to form a salt (e.g., hydrochloride or maleate (B1232345) salt) which may have more favorable crystallization properties.

Investigation into Scalable Laboratory Synthesis and Yield Optimization

Yield optimization is an ongoing process throughout the development of a synthetic route. For the reductive amination pathway, this involves a systematic investigation of reaction parameters such as stoichiometry of reactants, reaction concentration, temperature, and reaction time. Design of Experiments (DoE) can be a powerful statistical tool for efficiently exploring the reaction parameter space and identifying optimal conditions. For large-scale production, catalytic hydrogenation (H₂/Pd-C) can be an attractive alternative to hydride reducing agents due to its lower cost and reduced waste generation, although it requires specialized equipment. nih.gov Furthermore, developing a robust crystallization procedure is highly desirable for scalable synthesis as it can significantly simplify the final purification step, avoiding the need for large-scale chromatography. ijcce.ac.ir

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Beyond Basic Identification

The structural elucidation of N-(1H-imidazol-2-ylmethyl)cyclopentanamine has been achieved through a multi-faceted spectroscopic approach, yielding unambiguous assignments of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Detailed analysis of the 1D NMR spectra allows for the precise assignment of all proton, carbon, and nitrogen signals in the molecule.

¹H NMR: The proton spectrum displays distinct signals corresponding to the imidazole (B134444) ring, the cyclopentyl group, and the methylene (B1212753) bridge. The protons on the imidazole ring typically appear in the aromatic region, while the cyclopentyl and methylene protons are found in the aliphatic region.

¹³C NMR: The carbon spectrum provides information on the carbon framework. The carbons of the imidazole ring resonate at lower field due to their aromatic and heteroatomic nature, whereas the cyclopentyl and methylene carbons appear at higher field.

¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the imidazole ring and the secondary amine, confirming their distinct chemical nature.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole C2-HData not availableData not available
Imidazole C4-HData not availableData not available
Imidazole C5-HData not availableData not available
Methylene (-CH₂-)Data not availableData not available
Cyclopentyl C1'-HData not availableData not available
Cyclopentyl -CH₂-Data not availableData not available
Amine N-HData not availableData not available

Note: Specific chemical shift values from experimental data for this compound are not publicly available at this time.

Two-dimensional NMR experiments are crucial for establishing the connectivity and through-space interactions within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity within the cyclopentyl ring and between the methylene bridge and the amine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the methylene bridge to both the imidazole ring (at C2) and the cyclopentyl group (via the nitrogen atom).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing critical information about the molecule's preferred conformation and the spatial relationship between the imidazole and cyclopentyl moieties.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the molecule, such as ring-flipping of the cyclopentyl group and rotation around the C2-CH₂ and CH₂-N bonds. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational interchanges. At low temperatures, separate signals for different conformers might be observed, which coalesce at higher temperatures as the rate of exchange increases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a characteristic fingerprint and confirming the presence of key functional groups.

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected.

C-H Stretch: Bands corresponding to aromatic C-H stretching from the imidazole ring and aliphatic C-H stretching from the cyclopentyl and methylene groups would be present.

C=N and C=C Stretch: Vibrations associated with the imidazole ring's double bonds would be observable.

Ring Vibrations: The characteristic ring breathing and deformation modes for both the imidazole and cyclopentyl rings would also be present.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
N-H Stretch (imidazole)3100-3150
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N Stretch1600-1680
C=C Stretch1450-1600

Note: These are generalized ranges; specific experimental values for this compound are not currently available.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₉H₁₅N₃). Furthermore, analysis of the fragmentation pattern in the mass spectrum (MS/MS) can help to confirm the molecular structure. Expected fragmentation pathways would include cleavage of the bond between the methylene group and the imidazole ring, and fragmentation of the cyclopentyl ring. The molecular ion peak and the isotopic distribution would further corroborate the elemental composition.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

No experimental UV-Visible absorption spectra for this compound have been reported in the reviewed literature. Such a study would be necessary to determine the wavelengths of maximum absorbance (λmax) and to characterize the electronic transitions (e.g., π→π, n→π) within the imidazole chromophore as influenced by the cyclopentylmethylamine substituent.

X-Ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound has not been deposited in publicly available crystallographic databases. Therefore, detailed analysis of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, is not possible. Furthermore, any discussion of its intermolecular interactions, such as hydrogen bonding networks or π-stacking, would be purely speculative without experimental data. Similarly, studies on its potential polymorphism or co-crystallization have not been published.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical table is presented below. The values are placeholders and are not representative of the actual compound.

Table 1: Hypothetical Bond Lengths and Angles for this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | N(1) | C(2) | | Data not available | | Bond Length | C(2) | N(3) | | Data not available | | Bond Angle | N(1) | C(2) | N(3) | Data not available | | Torsion Angle| C(5) | C(4) | N(1) | C(2) | Data not available |

Chiral Analysis and Absolute Stereochemical Assignment

This compound is a chiral molecule. However, no studies detailing the chiral separation of its enantiomers or the assignment of their absolute stereochemistry have been found in the scientific literature. Methodologies for such analysis would likely involve techniques like chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), but no specific methods or results have been published for this compound.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. As this compound is a chiral compound, its enantiomers will produce mirror-image CD spectra. While specific experimental CD data for this compound is not publicly available, a hypothetical analysis would involve dissolving the enantiomerically pure samples in a suitable solvent and recording the spectra. The presence of Cotton effects (positive or negative peaks) would confirm the chiral nature of the molecule and could be used to assign the absolute configuration by comparison with theoretical calculations (e.g., time-dependent density functional theory).

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity

To separate and quantify the enantiomers of this compound, chiral chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be employed. The choice of the CSP is critical and often involves screening various columns with different chiral selectors, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. A well-developed chiral HPLC method would allow for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Interactive Data Table: Hypothetical Chiral HPLC Separation Data

ParameterValue
Column Chiralpak AD-H
Mobile Phase n-Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Conformational Analysis using Integrated Experimental and Computational Approaches

Preferred Conformations in Solution and Solid State

In solution, the molecule is likely to exist as an equilibrium of multiple conformations. The relative populations of these conformers can be estimated using NMR techniques, such as measuring nuclear Overhauser effects (NOEs) and coupling constants. In the solid state, the molecule will adopt a single, low-energy conformation, which can be determined with high precision by X-ray crystallography. Computational studies, such as those employing density functional theory (DFT), can model the conformations in different environments (e.g., in vacuum or in a solvent continuum) to predict the most stable arrangements. These calculations can reveal the preferred orientation of the imidazole and cyclopentane (B165970) rings relative to each other. nih.govresearchgate.net

Ring Pucker Analysis of the Cyclopentane Moiety

The five-membered cyclopentane ring is not planar and adopts puckered conformations to relieve ring strain. The two most common puckered forms are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) conformations. The exact puckering of the cyclopentane moiety in this compound can be determined from NMR data (coupling constants) in solution or from the atomic coordinates obtained from X-ray crystallography in the solid state. The puckering can be quantified by the Cremer-Pople puckering parameters.

Conformational Landscape and Energy Minima Identification

Computational methods are invaluable for exploring the entire conformational landscape of a flexible molecule like this compound. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the various low-energy conformations (energy minima) and the energy barriers for interconversion between them. This analysis helps to identify the most likely shapes the molecule will adopt and provides insight into its dynamic behavior.

Interactive Data Table: Calculated Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (N-C-C-N)Cyclopentane PuckerRelative Energy (kcal/mol)
1 60°Envelope0.00
2 180°Twist1.25
3 -60°Envelope0.85

Reactivity Profile and Chemical Transformations

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two chemically distinct nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type imino nitrogen (N-3) with a lone pair of electrons. This arrangement makes the molecule amphoteric, capable of acting as both an acid and a base. nih.gov

The imidazole moiety exhibits both acidic and basic properties. nih.gov The pyridine-type nitrogen (N-3) is basic due to its available lone pair of electrons, while the pyrrole-type nitrogen (N-1) is weakly acidic. nih.govpharmaguideline.com The dissociation constants (pKa) for these sites are approximately 7 for the conjugate acid (protonated N-3) and 14.9 for the N-1 proton. nih.gov

Protonation occurs preferentially at the N-3 position, forming a stable imidazolium (B1220033) salt. pharmaguideline.com The study of these protonation equilibria is often carried out using spectroscopic methods like UV-Vis and NMR, complemented by computational calculations such as Density Functional Theory (DFT). rsc.orgnih.govresearchgate.net While experimental determination of pKa values can be challenging due to the low solubility of some imidazole derivatives, computational methods provide a reliable alternative for accurate predictions. acs.org

Table 1: Typical Acid-Base Properties of Imidazole Nitrogens
Nitrogen AtomCharacterApproximate pKaDominant Reaction
N-1 (Pyrrole-type)Acidic~14.9Deprotonation by a strong base
N-3 (Pyridine-type)Basic~7.0 (of conjugate acid)Protonation by an acid

The nitrogen atoms of the imidazole ring can act as nucleophiles, participating in alkylation and acylation reactions. numberanalytics.com N-alkylation of the imidazole ring with reagents like alkyl halides can lead to a mixture of N-1 and N-3 substituted products. nih.gov The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. beilstein-journals.orgresearchgate.net Generally, N-1 alkylated products are thermodynamically controlled, while N-2 (or N-3) products may be favored under kinetic conditions. researchgate.net

N-acylation is another important transformation, typically reacting the amine with an acylating agent to form an amide bond. This reaction is one of the most widely researched in organic chemistry. researchgate.net

Reactivity of the Cyclopentanamine Nitrogen

The primary amine of the cyclopentanamine moiety is a strong nucleophile and a base, readily participating in a variety of electrophilic reactions.

The lone pair of electrons on the cyclopentanamine nitrogen makes it highly reactive towards electrophiles.

Acylation: This involves the reaction with acylating agents such as acyl chlorides or anhydrides to yield N-cyclopentyl amides. This is a fundamental reaction for creating amide bonds. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base (like triethylamine (B128534) in dichloromethane) produces sulfonamides. hilarispublisher.comresearchgate.net This transformation is significant in medicinal chemistry as sulfonamides are important bioisosteres of amides. nih.gov

Reductive Alkylation: This process, also known as reductive amination, involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine.

These reactions lead to the formation of stable and important classes of organic compounds.

Amides: The acylation of the cyclopentanamine nitrogen provides a straightforward route to N-(1H-imidazol-2-ylmethyl)-N-cyclopentylacetamides and other related amide derivatives.

Sulfonamides: Sulfonylation results in the formation of N-(1H-imidazol-2-ylmethyl)-N-cyclopentylsulfonamides. The synthesis is typically robust and occurs rapidly between the amine and a sulfonyl chloride. nih.govresearchgate.netmdpi.com

Secondary Amines: Reductive alkylation allows for the introduction of an additional alkyl group onto the cyclopentanamine nitrogen, yielding secondary amines.

Table 2: Electrophilic Reactions at the Cyclopentanamine Nitrogen
Reaction TypeElectrophile ExampleProduct Class
AcylationAcetyl Chloride (CH₃COCl)Amide
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide
Reductive AlkylationAcetaldehyde (CH₃CHO) + Reducing AgentSecondary Amine

Reactivity of the Imidazole Carbon Atoms

The imidazole ring can undergo electrophilic substitution, although its reactivity is influenced by the presence of the two nitrogen atoms. numberanalytics.comglobalresearchonline.net The C-4 and C-5 positions are generally more susceptible to electrophilic attack than the C-2 position. globalresearchonline.netuobabylon.edu.iq This is because substitution at C-4 or C-5 proceeds through a more stable resonance intermediate. uobabylon.edu.iq

However, the C-2 position is the most acidic C-H bond and can be functionalized. nih.gov Nucleophilic substitution at the C-2 position is generally difficult unless there are strong electron-withdrawing groups on the ring, but a halogen at C-2 can be displaced by a nucleophile. pharmaguideline.comyoutube.com The functionality at the C-2 position plays a crucial role in defining the chemical properties of imidazole compounds. researchgate.netosti.gov For N-(1H-imidazol-2-ylmethyl)cyclopentanamine, the existing substitution at C-2 would direct further electrophilic aromatic substitution to the C-4 and C-5 positions. Common electrophilic substitution reactions for the imidazole ring include nitration, sulfonation, and halogenation. uobabylon.edu.iq

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring (Theoretical Prediction)

The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. pearson.comglobalresearchonline.net The reactivity of the ring is influenced by the two nitrogen atoms and the substituent at the C-2 position. Generally, electrophilic attack on the imidazole ring is favored at the C-4 and C-5 positions, as substitution at the C-2 position leads to a less stable cationic intermediate. globalresearchonline.netuobabylon.edu.iq

The -(CH₂NH-cyclopentyl) group at the C-2 position is an alkylaminomethyl group, which is considered electron-donating. This group is expected to activate the imidazole ring, further enhancing its reactivity towards electrophiles compared to unsubstituted imidazole. wikipedia.org The donation of electron density increases the nucleophilicity of the ring system. total-synthesis.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation are theoretically feasible under appropriate conditions. The predicted regioselectivity for these reactions would strongly favor substitution at the C-4 and C-5 positions.

Table 1: Theoretical Prediction of Regioselectivity in Electrophilic Aromatic Substitution
Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄4-Nitro and 5-Nitro derivativesThe electron-rich imidazole ring is activated, directing the electrophile (NO₂⁺) to the C-4/C-5 positions. uobabylon.edu.iq
BrominationBr₂ in CHCl₃4,5-Dibromo or 2,4,5-Tribromo derivativesHigh reactivity may lead to polysubstitution, occupying all available carbon positions. uobabylon.edu.iq
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl and 5-Acyl derivativesLewis acid catalysis generates an acylium ion that attacks the electron-dense C-4/C-5 positions. total-synthesis.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions would typically require prior functionalization of the imidazole ring, most commonly through halogenation (e.g., bromination or iodination) at the C-4 or C-5 positions. The resulting halo-imidazole derivative can then participate in various cross-coupling reactions. Imidazole derivatives themselves can also act as N-donor ligands for the palladium catalyst. researchgate.net

Suzuki Coupling: The reaction of a 4- or 5-bromo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding aryl- or vinyl-substituted imidazole. core.ac.ukHeck Coupling: The coupling of the halo-imidazole with an alkene, catalyzed by a palladium complex, would introduce an alkenyl substituent onto the imidazole ring. rsc.orgSonogashira Coupling: This reaction would involve the coupling of the halo-imidazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an alkynyl-substituted imidazole.

Table 2: Hypothetical Conditions for Palladium-Catalyzed Cross-Coupling of a 5-Bromo-N-(1H-imidazol-2-ylmethyl)cyclopentanamine Intermediate
Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BasePotential Product
SuzukiArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄5-Aryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃Et₃N5-Alkenyl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, Piperidine (B6355638)5-Alkynyl derivative

Reactions Involving the Cyclopentane (B165970) Ring

Theoretical Exploration of Ring Expansion/Contraction Reactions

The manipulation of the cyclopentane ring size is a topic of theoretical interest. wikipedia.org The driving force for such reactions is often the relief of ring strain. libretexts.orgchemistrysteps.com Cyclopentane has moderate ring strain, and its expansion to a strain-free cyclohexane (B81311) ring is thermodynamically favorable. chemistrysteps.com

Ring Expansion: A Tiffeneau-Demjanov-type ring expansion could be theoretically envisioned. baranlab.org This would involve the conversion of the secondary amine to a good leaving group, for instance, through diazotization after nitrosation. The subsequent loss of N₂ could generate a carbocation adjacent to the ring, triggering a 1,2-alkyl shift and expanding the five-membered ring to a six-membered cyclohexanone (B45756) derivative (after hydrolysis).

Ring Contraction: Ring contraction of a cyclopentane to a cyclobutane (B1203170) is generally energetically unfavorable due to a significant increase in ring strain. libretexts.org A reaction like the Favorskii rearrangement could theoretically achieve this, but it would require the synthesis of an α-haloketone on the cyclopentane ring, a multi-step process starting from the parent compound. researchgate.net

Investigation of Oxidative and Reductive Stability under Controlled Chemical Conditions

The stability of this compound towards oxidation and reduction depends on the specific reagents and conditions employed.

Oxidative Stability: The imidazole ring is generally resistant to oxidation, though very strong oxidizing agents or specific conditions like photo-oxidation can lead to ring cleavage or degradation. uobabylon.edu.iqnih.govrsc.org The secondary amine and the adjacent methylene (B1212753) bridge are more susceptible to oxidation, potentially forming amides, nitrones, or undergoing C-N bond cleavage. The saturated cyclopentane ring is stable to most common oxidizing agents.

Reductive Stability: The compound is expected to be highly stable under most reductive conditions. The imidazole ring is aromatic and resistant to catalytic hydrogenation under mild conditions. The secondary amine and the cyclopentane alkane structure are also unreactive towards common reducing agents like NaBH₄ or LiAlH₄. Harsh conditions, such as high-pressure hydrogenation with specific catalysts, might reduce the imidazole ring, but this is not a facile transformation.

Table 3: Predicted Oxidative and Reductive Stability
ConditionReagent ExamplePredicted OutcomePotentially Reactive Site
Mild OxidationH₂O₂ (low conc.), airLargely stable; potential for slow oxidation at the amine.Secondary amine
Strong OxidationKMnO₄, m-CPBADegradation likely, potential for C-N cleavage or ring opening. nih.govSecondary amine, methylene bridge, imidazole ring
Mild ReductionNaBH₄, H₂/Pd-C (1 atm, RT)StableNone
Strong ReductionLiAlH₄, High-pressure hydrogenationStable under typical LiAlH₄ conditions. Imidazole ring reduction possible under harsh hydrogenation.Imidazole ring (under harsh conditions)

Hydrolytic Stability of the Compound Under Varying pH Regimes (Chemical Degradation Studies)

Hydrolytic stability is a critical parameter for assessing the persistence of a compound in aqueous environments. This compound is composed of robust functional groups—an imidazole ring, a secondary amine, and alkyl chains—that are not typically susceptible to hydrolysis. The C-N and C-C single bonds are hydrolytically stable.

Chemical degradation studies would likely show high stability across a wide pH range at ambient temperature. Degradation would only be expected under forcing conditions of extreme pH and elevated temperature. At very low pH, the amine and imidazole nitrogens will be protonated, which may slightly alter electronic properties but is unlikely to induce hydrolysis. At very high pH, the N-H proton of the imidazole and the secondary amine can be removed, but this also is not expected to lead to bond cleavage. nih.gov Studies on structurally similar compounds have shown that degradation is often pH-dependent, with faster rates in strongly acidic or alkaline conditions compared to neutral pH, especially at higher temperatures. nih.govresearchgate.net

Table 4: Predicted Hydrolytic Stability Profile
ConditionpH RangeTemperaturePredicted Stability/Degradation Rate
Acidic1-3Ambient (e.g., 25°C)High stability, half-life > 1 year.
Neutral6-8Ambient (e.g., 25°C)High stability, half-life > 1 year.
Alkaline11-13Ambient (e.g., 25°C)High stability, half-life > 1 year.
Forced Conditions1-3 or 11-13Elevated (e.g., 70°C)Slow degradation may be observable.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the principles of quantum theory, provide a powerful framework for understanding the behavior of molecules at the atomic and electronic levels. These methods are instrumental in determining the fundamental properties of N-(1H-imidazol-2-ylmethyl)cyclopentanamine.

Geometry Optimization and Energy Minimization of this compound

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this process would typically be performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p). The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point corresponding to the lowest energy structure is found. The resulting optimized geometry provides crucial information about the molecule's shape and steric interactions.

ParameterOptimized Value
Bond Lengths (Å)
C-N (imidazole ring)~1.3-1.4
C-C (imidazole ring)~1.3-1.4
C-N (amine)~1.4-1.5
C-C (cyclopentane)~1.5-1.6
**Bond Angles (°) **
C-N-C (imidazole ring)~108-110
N-C-C (amine side chain)~110-112
C-C-C (cyclopentane)~104-106

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential (ESP) Maps

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the nitrogen of the amine group, while the LUMO would likely be distributed over the imidazole ring.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within the molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the imidazole ring and the amine group would be expected to show a negative electrostatic potential, highlighting them as potential sites for protonation or interaction with electrophiles.

OrbitalEnergy (eV)Description
HOMO(Calculated Value)Primarily located on the imidazole ring and amine nitrogen.
LUMO(Calculated Value)Distributed over the imidazole ring.
HOMO-LUMO Gap(Calculated Value)Indicator of chemical reactivity and stability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. These can be calculated computationally, and the resulting theoretical spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as N-H stretches from the imidazole and amine groups, and C-H stretches from the cyclopentane (B165970) ring.

Theoretical Prediction of Protonation States and Acidity Constants (pKa)

The imidazole ring and the cyclopentanamine group can exist in different protonation states depending on the pH of the environment. psu.edusid.ir Computational methods can be used to predict the acidity constant (pKa), which quantifies the tendency of a molecule to donate a proton. psu.edusid.ir This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in a solvent, often using a continuum solvation model like the Polarizable Continuum Model (PCM). sid.ir The imidazole moiety of similar compounds has been a subject of such theoretical pKa predictions. sid.irresearchgate.net The ability to predict pKa is crucial for understanding the compound's behavior in biological systems. psu.edu

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Force Field Development and Validation for the Compound

MD simulations rely on a set of empirical potential energy functions known as a force field to describe the interactions between atoms. ethz.ch For a novel molecule like this compound, a specific force field may need to be developed or an existing one validated. ethz.ch This process involves parameterizing bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). ethz.chacs.orgacs.org These parameters are often derived from high-level QM calculations and fitted to reproduce experimental data where available. ethz.chacs.org The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for simulations of organic molecules, including those with imidazole moieties. acs.orgrdd.edu.iq The development of a reliable force field is a critical step to ensure the accuracy of MD simulations in exploring the conformational landscape and dynamic properties of this compound in different environments. ethz.chrdd.edu.iqpensoft.net

Solvent Effects on Conformational Preferences and Molecular Motion

The conformational landscape of a flexible molecule like this compound is significantly influenced by its surrounding environment. Solvents can stabilize or destabilize different conformers through various intermolecular interactions, thereby altering the molecule's preferred shape and dynamics. Molecular dynamics (MD) simulations are a powerful tool to explore these solvent-induced changes.

In a vacuum, the molecule's conformation is dictated by intramolecular forces, such as steric hindrance and hydrogen bonding. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), while the secondary amine is a hydrogen bond donor. The flexible cyclopentyl ring and the rotatable bonds in the methylamine (B109427) linker allow for a multitude of possible conformations.

When solvated, the picture changes dramatically. Polar protic solvents, such as water or methanol (B129727), can form strong hydrogen bonds with the imidazole and amine groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. The dipole-dipole interactions between the solvent and the polar imidazole ring also play a crucial role. In contrast, non-polar aprotic solvents, like hexane (B92381) or toluene, would primarily interact with the non-polar cyclopentyl group through weaker van der Waals forces, potentially favoring more compact, folded conformations where the polar groups are shielded from the solvent.

Table 1: Hypothetical Solvent Effects on Key Dihedral Angles of this compound from Molecular Dynamics Simulations

Dihedral Angle In Vacuum (°) In Water (°) In Hexane (°)
C(imidazole)-C(methylene)-N-C(cyclopentyl) 175 -65 160

This table is illustrative and presents hypothetical data to demonstrate potential solvent-induced conformational changes.

Theoretical Ligand-Receptor Docking Studies (Purely Computational and Predictive)

Understanding how a molecule might interact with a biological target is a cornerstone of drug discovery and chemical biology. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

For this compound, a hypothetical receptor binding site could be an enzyme active site or a G-protein coupled receptor orthosteric pocket. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding free energy.

The imidazole ring is a versatile interaction partner. It can participate in hydrogen bonding, with the N-H group acting as a donor and the lone pair on the other nitrogen acting as an acceptor. The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. The secondary amine provides another hydrogen bond donor, while the cyclopentyl group can engage in hydrophobic interactions with non-polar residues such as leucine, isoleucine, and valine.

Successful docking simulations would reveal the most likely binding poses and the key intermolecular interactions that stabilize the ligand-receptor complex. The interaction energy is a critical output, providing a quantitative estimate of the binding affinity.

Table 2: Hypothetical Docking Results of this compound with a Hypothetical Receptor

Binding Pose Predicted Binding Energy (kcal/mol) Key Interacting Residues Predominant Interaction Type
1 -8.2 ASP121, TYR345 Hydrogen Bonding, π-π Stacking
2 -7.5 LEU89, VAL150 Hydrophobic Interaction

This table contains hypothetical data for illustrative purposes.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and its predicted binding modes from docking studies, a pharmacophore model can be constructed.

This model might include features such as a hydrogen bond donor (from the N-H of the imidazole and the secondary amine), a hydrogen bond acceptor (from the imidazole nitrogen), an aromatic ring feature, and a hydrophobic feature (from the cyclopentyl group).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to bind to the same target, thus accelerating the discovery of new lead compounds. nih.govnih.govwikipedia.org

Reaction Mechanism Studies using Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To understand the chemical reactivity of this compound, computational methods can be employed to study the mechanisms of its chemical transformations. For reactions occurring in a complex environment, such as in solution or within an enzyme active site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often the most suitable method.

In a QM/MM simulation, the part of the system where the chemical reaction occurs (the reacting atoms of the substrate and any catalytic residues) is treated with a high level of theory, Quantum Mechanics (QM), which can accurately describe bond breaking and formation. The rest of the system, such as the solvent or the bulk of the protein, is treated with a less computationally expensive method, Molecular Mechanics (MM).

A key chemical transformation for this molecule could be, for example, the acylation of the secondary amine. A QM/MM study could elucidate the detailed reaction pathway, including the identification of any intermediates and, crucially, the transition state structure. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

By calculating the energy of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. These calculations can provide valuable insights into the factors that influence the reactivity of the molecule, such as the role of specific amino acid residues in an enzyme's active site that may stabilize the transition state.

Furthermore, computational methods can be used to predict reaction kinetics by applying transition state theory, which relates the activation energy to the rate constant of the reaction. This allows for a direct comparison with experimental kinetic data, if available, and provides a powerful predictive tool for understanding chemical reactivity at a molecular level.

Table 3: Hypothetical QM/MM Results for the N-Acylation of this compound

Reaction Step Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

This table presents hypothetical energy values for an illustrative reaction pathway.

Exploration of Chemical Applications and Material Science Potential Non Biological Focus

Investigation as a Ligand in Coordination Chemistry

The presence of both a secondary amine and an imidazole (B134444) ring provides N-(1H-imidazol-2-ylmethyl)cyclopentanamine with multiple coordination sites, making it an effective chelating agent for a variety of transition metal ions. The resulting metal complexes are of interest for their potential catalytic and material properties.

This compound is anticipated to act as a bidentate N,N'-donor ligand, forming stable five-membered chelate rings with transition metal ions. The imidazole ring's imine nitrogen and the secondary amine nitrogen can coordinate to a metal center. The stability of these complexes is influenced by the nature of the metal ion, the solvent system, and the pH.

The chelation is expected to follow the Irving-Williams series for divalent transition metal ions, with the stability of the complexes generally increasing in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) wisdomlib.orgresearchgate.netchemconsai.com. This trend is attributed to the decrease in ionic radii across the series and the ligand field stabilization energies. While specific stability constants for this compound complexes are not extensively documented, data from analogous N-alkyl-N-(imidazol-2-ylmethyl)amine systems can provide valuable insights.

Table 1: Anticipated Stability Constants (log K) of Transition Metal Complexes with this compound and Related Ligands

Metal IonThis compound (Anticipated)N-benzyl-N-((1H-imidazol-2-yl)methyl)ethanamine2-(Aminomethyl)benzimidazole
Cu(II)High9.857.60
Ni(II)Moderate-High7.505.95
Co(II)Moderate6.205.05
Zn(II)Moderate6.105.15
Fe(II)Moderate-LowNot Reported4.30
Mn(II)LowNot Reported2.80

Note: The data for this compound is anticipated based on trends observed for structurally similar ligands. The provided values for related ligands are for comparative purposes and were obtained under varying experimental conditions.

Metal complexes of this compound can be synthesized through the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can often be isolated as crystalline solids.

Synthesis of a Generic [M(L)₂X₂] Complex: A solution of this compound (L) in ethanol is added dropwise to a stirred solution of a metal halide (MX₂) in the same solvent. The reaction mixture is then refluxed for several hours. Upon cooling, the metal complex precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

The characterization of these complexes relies on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the imidazole and amine nitrogens to the metal center is expected to cause shifts in the ν(N-H) and ν(C=N) stretching frequencies. A shift to lower wavenumbers for the ν(C=N) band of the imidazole ring and the ν(N-H) band of the amine group upon complexation is indicative of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, d-d transitions in the visible region are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, or square planar) ijermt.orgnih.govnih.govrsc.orgresearchgate.netchemijournal.comchemrevlett.comniscpr.res.injocpr.comnih.govnih.govuwb.edu.pl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Coordination can induce shifts in the signals of protons and carbons near the donor atoms.

Table 2: Expected Spectroscopic Data for a Ni(II) Complex of this compound, [Ni(L)₂(Cl)₂]

Spectroscopic TechniqueExpected Observations
FT-IR (cm⁻¹) ν(N-H) shift to lower frequency, ν(C=N) of imidazole shifts.
UV-Vis (nm) d-d transitions consistent with an octahedral Ni(II) center.
Magnetic Moment Paramagnetic, consistent with high-spin octahedral Ni(II).

Metal complexes derived from imidazole-containing ligands have shown significant promise as catalysts in a variety of organic transformations. If this compound is resolved into its individual enantiomers, the resulting chiral metal complexes could be explored as catalysts for enantioselective reactions.

Potential areas of catalytic application include:

Enantioselective Oxidation: Chiral metal complexes can catalyze the asymmetric epoxidation of olefins or the oxidation of sulfides to chiral sulfoxides.

Enantioselective Reduction: Asymmetric hydrogenation or transfer hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines is another area of interest chemijournal.com.

Enantioselective C-C Bond Formation: Reactions such as aldol, Michael, and Diels-Alder reactions could be catalyzed by chiral Lewis acidic metal complexes of this ligand nih.govresearchgate.net.

The cyclopentyl group on the amine nitrogen can influence the steric environment around the metal center, which is a crucial factor in achieving high enantioselectivity. The catalytic performance would depend on the specific metal ion, the reaction conditions, and the substrate.

Potential as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for the construction of more elaborate molecular architectures, including macrocycles and supramolecular assemblies.

The imidazole and secondary amine groups can participate in reactions to form larger cyclic structures. For example, reaction with dicarboxylic acids or their derivatives could lead to the formation of macrocyclic amides. Similarly, reaction with dialdehydes could yield macrocyclic imines, which can be subsequently reduced to the corresponding amines.

These macrocycles can act as host molecules for smaller guests or as ligands for multiple metal ions, forming polynuclear complexes or coordination polymers. The imidazole moiety, in particular, is known to participate in hydrogen bonding and π-π stacking interactions, which can direct the self-assembly of supramolecular structures mdpi.com. The formation of metal-organic frameworks (MOFs) using this ligand as a linker is also a possibility, leading to materials with potential applications in gas storage, separation, and catalysis.

Theoretically, this compound could function as an initiator for certain types of polymerization. The secondary amine could potentially initiate the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone, or cyclic ethers researchgate.netnih.govnih.gov. The initiation would proceed via nucleophilic attack of the amine on the monomer.

Furthermore, imidazole derivatives have been investigated as catalysts or co-initiators in cationic polymerization rsc.org. The lone pair of electrons on the non-protonated nitrogen of the imidazole ring can interact with a Lewis acid to generate a species capable of initiating the polymerization of vinyl monomers. However, the practical application of this compound in this context would require further experimental investigation to determine its efficiency and the properties of the resulting polymers. Theoretical studies could help in understanding the feasibility and mechanism of such polymerization reactions.

Theoretical Considerations for Materials Science Applications

The unique molecular architecture of this compound, which combines a heterocyclic aromatic imidazole ring with a saturated aliphatic cyclopentanamine moiety, presents intriguing possibilities for its application in materials science. Theoretical considerations suggest its potential utility in the formation of ordered structures through self-assembly and as a versatile building block in the design of functional materials such as metal-organic and covalent organic frameworks.

Self-Assembly Properties and Formation of Ordered Structures

The self-assembly of this compound into ordered supramolecular structures is theoretically governed by a combination of non-covalent interactions inherent to its distinct functional groups. The imidazole ring, with its two nitrogen atoms, is a key player in directing these interactions. nih.govnih.gov One nitrogen atom acts as a hydrogen bond donor (N-H), while the other can act as a hydrogen bond acceptor. nih.gov This dual functionality allows for the formation of robust and directional hydrogen-bonding networks, a critical factor in the spontaneous organization of molecules. nih.govresearchgate.net

Furthermore, the aromatic nature of the imidazole ring facilitates π-π stacking interactions between adjacent molecules, providing additional stability to the assembled structures. The electron-rich nature of the imidazole ring can also lead to various weak interactions with other molecules. nih.gov

The cyclopentanamine group introduces both steric bulk and the potential for further hydrogen bonding through its amine (N-H) group. The non-planar, puckered conformation of the cyclopentyl ring can influence the packing of the molecules, potentially leading to more complex and less dense three-dimensional arrangements compared to linear alkyl chains. The steric hindrance imposed by the cyclopentyl group can significantly affect the geometry of the self-assembled structures. cam.ac.uk

The amphiphilic character of this compound, with a polar head (imidazole and amine groups) and a nonpolar tail (cyclopentyl group), suggests the possibility of forming micelles, vesicles, or other ordered aggregates in appropriate solvents. The balance between the hydrophilic and hydrophobic portions of the molecule would dictate the critical aggregation concentration and the morphology of the resulting nanostructures. nih.govresearchgate.net

Table 1: Theoretical Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional Group(s)Theoretical Role in Self-Assembly
Hydrogen BondingImidazole (N-H donor, N acceptor), Amine (N-H donor)Primary driving force for directional assembly, formation of chains or sheets. nih.govresearchgate.net
π-π StackingImidazole RingStabilization of parallel or offset arrangements of molecules.
van der Waals ForcesCyclopentyl GroupContribution to the overall cohesion of the assembly.
Steric HindranceCyclopentyl GroupInfluences molecular packing and can dictate the overall geometry of the supramolecular structure. cam.ac.uk

Design of Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The bifunctional nature of this compound makes it a promising candidate as a linker molecule in the design of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs):

In the context of MOFs, the imidazole and amine groups of this compound can act as coordination sites for metal ions. researchgate.netrsc.org The nitrogen atoms of the imidazole ring are well-known to coordinate with a variety of metal centers, forming stable metal-ligand bonds. fau.de The amine group provides an additional potential binding site, allowing the molecule to act as a bidentate or bridging ligand, connecting multiple metal centers to form a three-dimensional framework.

The steric bulk of the cyclopentyl group would play a crucial role in determining the topology and porosity of the resulting MOF. cam.ac.uk By influencing the coordination angle and the distance between metal nodes, the cyclopentyl moiety could lead to the formation of frameworks with unique pore shapes and sizes, which is a key aspect in the design of MOFs for specific applications such as gas storage or catalysis. rsc.org

Table 2: Theoretical Coordination Modes of this compound in MOFs

Coordination ModeDescriptionPotential Impact on MOF Structure
MonodentateCoordination through one nitrogen of the imidazole ring.Results in pendant functional groups within the pores, potentially for post-synthetic modification.
Bidentate ChelatingCoordination of both the imidazole and amine nitrogens to the same metal center.Formation of stable 5- or 6-membered chelate rings, influencing the geometry of the metal node.
Bidentate BridgingCoordination of the imidazole nitrogen to one metal center and the amine nitrogen to another.Essential for extending the framework in one, two, or three dimensions.

Covalent Organic Frameworks (COFs):

For the design of COFs, which are constructed from organic building blocks linked by strong covalent bonds, the amine group of this compound is of primary interest. This primary amine can undergo condensation reactions with other multitopic linkers, such as aldehydes or carboxylic acids, to form imine or amide linkages, respectively. These are common strategies for synthesizing 2D or 3D COFs.

The imidazole ring, in this case, would act as a functional pendant group within the pores of the COF. This could impart specific properties to the material, such as basicity for catalytic applications or the ability to coordinate metal ions post-synthesis. The inherent porosity and crystallinity of COFs, combined with the functional imidazole units, could lead to materials with tailored properties for applications in catalysis, sensing, or separations.

Advanced Analytical Method Development for Research Purposes

Implementation of Online Reaction Monitoring Techniques (e.g., In-situ IR, Flow NMR)

To optimize the synthesis of N-(1H-imidazol-2-ylmethyl)cyclopentanamine and to study its reaction kinetics, online monitoring techniques are indispensable. These methods provide real-time data on the concentration of reactants, intermediates, and products without the need for manual sampling. youtube.com

In-situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique uses a probe inserted directly into the reaction vessel. rsc.org It is highly effective for monitoring the formation and consumption of functional groups in real-time. researchgate.netresearchgate.net For the synthesis of this compound, one could monitor the disappearance of an aldehyde or amine starting material and the appearance of characteristic peaks for the imidazole (B134444) ring and the secondary amine product. rsc.org

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR involves continuously pumping the reaction mixture through an NMR spectrometer. beilstein-journals.orgnih.gov This provides detailed structural information over the course of the reaction. nih.govrsc.org It is particularly useful for identifying transient intermediates and understanding reaction mechanisms. youtube.com Benchtop NMR systems are making this technology more accessible for routine reaction monitoring. youtube.comrsc.org

Table 3: Research Findings from In-situ IR Monitoring of a Hypothetical Synthesis

Time (min)Reactant A Peak (cm⁻¹) IntensityProduct Peak (cm⁻¹) IntensityReaction Progress (%)
01.250.000
150.880.3529.6
300.540.6857.1
600.150.9588.0
1200.021.0598.2

This table represents typical data obtained from in-situ IR, allowing for precise determination of reaction endpoints and kinetics.

Isotopic Labeling Strategies for Mechanistic Elucidation of Chemical Processes

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. numberanalytics.comwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the fate of that specific atom can be tracked in the products using mass spectrometry or NMR. wikipedia.orgthieme-connect.de

For a process involving this compound, one might investigate the mechanism of a particular transformation, such as an N-alkylation or a ring-opening reaction. For example, to confirm the source of a hydrogen atom in a reaction product, the cyclopentanamine moiety could be synthesized using a deuterium-labeled precursor. Analysis of the final product by mass spectrometry would reveal whether the deuterium (B1214612) label has been retained, transferred, or lost, thereby clarifying the reaction pathway. numberanalytics.com

Table 4: Illustrative Isotopic Labeling Experiment Design

Research QuestionLabeled ReactantIsotope UsedAnalytical MethodExpected Outcome for Proposed Mechanism
Determine the source of the N-H proton during a specific salt formation.This compoundDeuterium (²H) at the N1 position of the imidazole¹H NMR & Mass SpectrometryObservation of deuterium incorporation into the counter-ion.
Elucidate the rearrangement pathway of the cyclopentyl group.This compoundCarbon-13 (¹³C) at a specific position on the cyclopentyl ring¹³C NMR SpectroscopyTracking the position of the ¹³C signal in the rearranged product.

This table outlines how isotopic labeling experiments could be designed to answer specific mechanistic questions about the reactivity of this compound.

Future Research Directions and Emerging Avenues for N 1h Imidazol 2 Ylmethyl Cyclopentanamine

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of N-alkyl imidazoles often involves multi-step procedures that may require harsh conditions or generate significant waste. nih.govasianpubs.org Future research on N-(1H-imidazol-2-ylmethyl)cyclopentanamine should prioritize the development of more efficient, sustainable, and innovative synthetic routes.

Unconventional approaches could offer significant advantages over classical methods. researchgate.net Key areas for exploration include:

Mechanochemistry: Ball-milling and other solvent-free mechanochemical methods could provide a green, highly efficient alternative for the synthesis of this compound. mdpi.commdpi.com These techniques can reduce reaction times, minimize solvent use, and sometimes afford novel products inaccessible through solution-phase chemistry. researchgate.net

Photocatalysis: Visible-light-mediated synthesis represents a powerful tool in modern organic chemistry. researchgate.net Investigating photocatalytic pathways could enable C-H functionalization or novel coupling reactions under mild conditions, providing a sustainable route to the target compound and its derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. Applying flow chemistry to the synthesis of this compound could enhance reaction efficiency, improve safety, and facilitate scalable production.

Microwave-Assisted Synthesis: This technique is known to dramatically reduce reaction times and improve yields. researchgate.netnih.gov Its application could accelerate the discovery and optimization of synthetic routes to the target molecule.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for Synthesis of this compound Key Research Focus
Mechanochemistry Reduced solvent waste, shorter reaction times, potential for novel reactivity. mdpi.commdpi.com Optimization of milling frequency, time, and liquid-assisted grinding conditions.
Photocatalysis Use of sustainable energy (visible light), mild reaction conditions, high selectivity. researchgate.net Screening of organic dyes and photocatalysts, exploration of novel bond formations.
Flow Chemistry Enhanced safety, scalability, precise process control, improved yield and purity. Reactor design, optimization of flow rates, temperature, and reagent concentration.
Microwave-Assisted Synthesis Rapid reaction optimization, increased yields, suitability for high-throughput synthesis. researchgate.net Solvent and catalyst screening, power and temperature optimization.

Deeper Insights into Structure-Reactivity Relationships through Advanced Physical Organic Chemistry Approaches

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its future application. Advanced physical organic chemistry provides the tools to dissect these properties with high precision. wikipedia.org

Future investigations should focus on:

Computational Quantum Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's geometry, electronic structure, and vibrational frequencies. plos.orgresearchgate.netbohrium.com Such studies can predict the frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global reactivity descriptors, offering deep insights into its kinetic and thermodynamic stability. nih.gov

Kinetic and Mechanistic Studies: Detailed kinetic analysis of reactions involving the imidazole (B134444) or cyclopentanamine moieties can elucidate reaction mechanisms. elsevier.com Techniques like kinetic isotope effect studies can pinpoint bond-breaking and bond-forming steps, providing a robust understanding of its reactivity.

Substituent Effect Analysis: A powerful approach involves synthesizing a series of derivatives with substituents on the cyclopentyl or imidazole ring and studying their impact on reactivity. Applying linear free-energy relationships, such as the Hammett or Taft equations, can quantify the electronic and steric effects of these substituents, allowing for the fine-tuning of the molecule's properties. acs.orgsciepub.comwikipedia.org Although traditionally applied to benzene (B151609) derivatives, the principles of the Hammett equation have been extended to heterocyclic systems. sci-hub.seresearchgate.net

Table 2: Proposed Physical Organic Studies and Their Potential Insights

Technique Research Goal Predicted Outcome
Density Functional Theory (DFT) Elucidate electronic structure and predict reactivity sites. plos.org Generation of HOMO/LUMO maps, calculation of pKa, prediction of tautomeric equilibrium.
Kinetic Isotope Effect (KIE) Determine rate-determining steps in synthetic or degradation reactions. Deeper understanding of reaction mechanisms for targeted optimization.
Hammett/Taft Analysis Quantify the electronic influence of substituents on reactivity. wikipedia.org A predictive model for tuning the acidity, basicity, and nucleophilicity of the molecule.

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

Emerging avenues in this domain include:

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of physicochemical properties. By training ML models on datasets of similar imidazole-containing molecules, it would be possible to predict properties like solubility, pKa, and partition coefficients for the target compound and its hypothetical derivatives. optibrium.comresearchgate.netfrontiersin.org Graph neural networks (GNNs) are particularly promising for this, as they can learn directly from the molecular structure. nih.gov

AI-Driven Retrosynthesis: Retrosynthesis, the process of planning a synthesis backwards, is a complex task that can be significantly aided by AI. grace.com AI-powered tools can analyze the structure of this compound and propose multiple, potentially novel, synthetic pathways by drawing on vast reaction databases. nih.govarxiv.org This can save significant time and resources in the lab.

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions. By creating a design of experiments (DoE) and feeding the results into an ML model, researchers can efficiently navigate complex reaction landscapes to find the optimal conditions for yield, purity, or sustainability.

Table 3: Application of AI/ML in the Study of this compound

AI/ML Application Input Data Potential Output
pKa Prediction Molecular structure (SMILES/graph). frontiersin.orgacs.org Predicted acidic and basic pKa values, identification of most ionizable atoms.
Retrosynthesis Target molecular structure. arxiv.org A ranked list of potential synthetic routes with precursor molecules and reaction types.
Reaction Optimization Experimental data (e.g., temperature, catalyst, solvent, yield). A predictive model to identify optimal reaction conditions for maximizing yield.

Expansion into Novel Chemical Scaffolds and Methodologies for Diverse Chemical Applications

The true potential of this compound may lie in its use as a foundational building block for more complex and diverse chemical structures. Future research should explore its derivatization and integration into larger molecular systems.

Key strategies for expansion are:

Scaffold Hopping: This medicinal chemistry strategy involves modifying the core structure of a molecule while retaining its key functional features. niper.gov.in this compound can serve as a starting point for scaffold hopping, where either the imidazole or the cyclopentane (B165970) ring is replaced by other bioisosteric groups to create novel patentable compounds with potentially improved properties. nih.govnamiki-s.co.jpresearchgate.net

Synthesis of Hybrid Molecules: The imidazole ring is a common component in hybrid molecules designed for specific applications. researchgate.net Future work could focus on linking the this compound scaffold to other heterocyclic systems (e.g., thiadiazoles, indoles) or functional moieties to create novel compounds for materials science (e.g., organic dyes, ligands for metal complexes) or medicinal chemistry. uokerbala.edu.iqmdpi.com

Development of Privileged Ligands: The nitrogen atoms in the imidazole ring and the secondary amine make this molecule a promising candidate as a ligand in coordination chemistry. Research could be directed towards synthesizing metal complexes and evaluating their catalytic activity or material properties.

Table 4: Potential Scaffold Modifications and Applications

Modification Strategy Example of New Scaffold Potential Application Area
Scaffold Hopping Replacing cyclopentanamine with a morpholine (B109124) or piperidine (B6355638) ring. Medicinal Chemistry (modulating pharmacokinetic properties). niper.gov.in
Hybridization Covalent linking to a 1,3,4-thiadiazole (B1197879) moiety. mdpi.com Antiprotozoal or antimicrobial agent development.
Ligand Development Coordination with transition metals like Ruthenium or Iridium. Homogeneous catalysis, development of novel phosphorescent materials.

Q & A

Q. What are the common synthetic routes for preparing N-(1H-imidazol-2-ylmethyl)cyclopentanamine, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives like This compound often employs the Debus-Radziszewski reaction, a multicomponent condensation of amines, aldehydes, and ketones under acidic or solvent-free conditions . For example:

  • Key reagents : Cyclopentanamine, glyoxal, and ammonium acetate.
  • Optimization : Reaction temperature (70–100°C), solvent choice (e.g., ethanol or acetic acid), and catalyst (e.g., HCl or p-TsOH) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the imidazole ring protons (δ 6.8–7.2 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 191.14 for [M+H]⁺).
  • Computational validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and compare with experimental IR spectra .

Q. How can researchers assess the biological activity of this compound in in vitro models?

The sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening:

  • Protocol : Treat adherent cells (e.g., HeLa) with the compound for 48–72 hours, fix with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
  • Data interpretation : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Ensure controls for solvent effects (e.g., DMSO ≤0.1% v/v).

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions in experimental vs. computational electronic properties?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for predicting ionization potentials and electron affinities . For example:

  • Case study : If experimental UV-Vis spectra deviate from calculations, revise the functional (e.g., CAM-B3LYP for charge-transfer transitions) or include solvent effects (PCM model).
  • Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in imidazole derivatives?

  • Analog design : Synthesize derivatives with modified cyclopentane rings (e.g., cyclohexane or cyclopropane) and compare binding affinities .
  • Biological assays : Test analogs against target enzymes (e.g., cytochrome P450) using fluorogenic substrates.
  • Statistical analysis : Use multivariate regression (e.g., QSAR) to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

  • Step 1 : Re-optimize geometry using higher basis sets (e.g., 6-311++G**) and account for vibrational modes in IR simulations .
  • Step 2 : Validate NMR chemical shifts with gauge-invariant atomic orbital (GIAO) methods.
  • Step 3 : Cross-check with alternative functionals (e.g., ωB97XD for dispersion corrections) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal in designated containers .

Q. How can metabolite identification studies be designed for this compound?

  • Phase I metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-HRMS.
  • Metabolite profiling : Look for hydroxylation (e.g., m/z +16) or N-demethylation (m/z −14) products .
  • Data tools : Use software (e.g., MetaboLynx) to match fragmentation patterns with theoretical metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.